2-(4-Sulfanylphenyl)butanoic acid
Description
2-(4-Sulfanylphenyl)butanoic acid is a substituted butanoic acid derivative featuring a sulfanyl (-SH) group at the para position of the phenyl ring. For instance, structurally similar compounds, such as 2-(substituted sulfur)-3-(substituted phenyl)propionic acids, are patented for anti-inflammatory applications .
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-(4-sulfanylphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O2S/c1-2-9(10(11)12)7-3-5-8(13)6-4-7/h3-6,9,13H,2H2,1H3,(H,11,12) |
InChI Key |
NEJQFNAWNQKPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Sulfanylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-bromothiophenol with butanoic acid under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 2-(4-Sulfanylphenyl)butanoic acid.
Industrial Production Methods
Industrial production of 2-(4-Sulfanylphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Sulfanylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Sulfanylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Sulfanylphenyl)butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 2-(4-Sulfanylphenyl)butanoic acid and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
